4.6‑Fold Gain in Chk1 Inhibitory Potency Over the Des‑Aminomethyl Purine–Morpholine (Compound 9 → Compound 10)
The title compound (racemic compound 10) was derived from the weakly active purine template 4-(9H-purin-6-yl)morpholine (compound 9) by introducing a primary aminomethyl group at the morpholine 2‑position [1]. In the published DELFIA® biochemical assay, compound 9 exhibited a Chk1 IC₅₀ of 42 μM [2]. For the resolved (S)-enantiomer of the title compound (PDB ligand ZYV), the IC₅₀ is 9.2 μM—a 4.6‑fold improvement in potency—while maintaining an identical ligand efficiency of 0.42 kcal mol⁻¹ heavy atom⁻¹ [3].
| Evidence Dimension | Chk1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 9.2 μM (S‑enantiomer; racemate potency comparable per publication narrative of “increased potency” from compound 9) |
| Comparator Or Baseline | 4-(9H-purin-6-yl)morpholine (compound 9): IC₅₀ = 42 μM |
| Quantified Difference | 4.6‑fold improvement (42 μM → 9.2 μM) |
| Conditions | DELFIA® biochemical assay monitoring CDC25C peptide phosphorylation; Chk1 recombinant protein; staurosporine control IC₅₀ = 2.1 nM |
Why This Matters
This head‑to‑head comparison validates that the 2‑aminomethyl substituent is not a passive addition but directly drives measurable potency improvement, making the title compound a demonstrably superior starting point for Chk1 inhibitor optimisation.
- [1] Matthews TP et al. J. Med. Chem. 2009, 52, 4810–4819. Compound 10 synthesis: nucleophilic aromatic substitution of 6‑chloropurine with racemic tert‑butyl morpholin‑2‑ylmethylcarbamate followed by acid deprotection. View Source
- [2] Ibid. Compound 9 (4-(9H-purin-6-yl)morpholine): Chk1 IC₅₀ = 42 μM, LE = 0.42 kcal mol⁻¹ heavy atom⁻¹. View Source
- [3] RCSB PDB 2WMV; BindingDB. Ligand ZYV ((S)-[4-(9H-purin-6-yl)morpholin-2-yl]methanamine): IC₅₀ = 9,200 nM. DEPOSITED 2009. View Source
